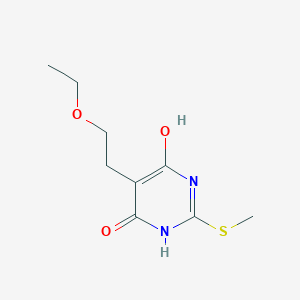
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is a compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This particular compound features an ethoxyethyl group at the 5-position, a methylsulfanyl group at the 2-position, and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with 2-ethoxyethyl bromide under basic conditions, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The hydroxyl groups can be introduced via oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups at the 4 and 6 positions can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated pyrimidine derivative.
Substitution: The ethoxyethyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Sodium ethoxide (NaOEt), thiols
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Saturated pyrimidine derivatives
Substitution Products: Various functionalized pyrimidines
Wissenschaftliche Forschungsanwendungen
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)pyrimidine-4,6-diol: Lacks the ethoxyethyl group, which may affect its solubility and reactivity.
5-(2-Ethoxyethyl)pyrimidine-4,6-diol: Lacks the methylsulfanyl group, which may influence its biological activity.
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine: Lacks the hydroxyl groups, which can alter its chemical properties.
Uniqueness
5-(2-Ethoxyethyl)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
6964-71-2 |
|---|---|
Molekularformel |
C9H14N2O3S |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
5-(2-ethoxyethyl)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O3S/c1-3-14-5-4-6-7(12)10-9(15-2)11-8(6)13/h3-5H2,1-2H3,(H2,10,11,12,13) |
InChI-Schlüssel |
XZJPBUNHECRIEW-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
Kanonische SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
Key on ui other cas no. |
6964-71-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















